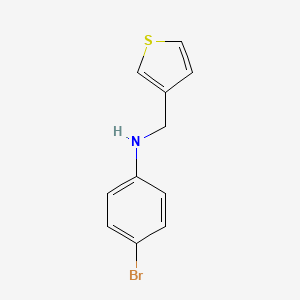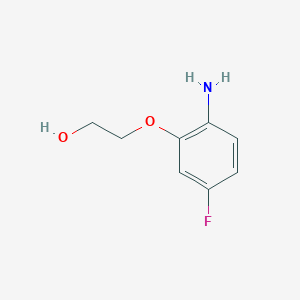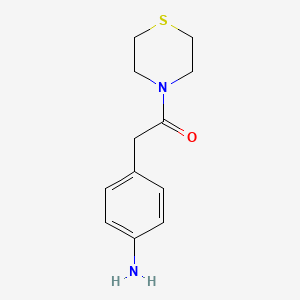
5-Bromo-3-chloro-2-methylpyridine
概要
説明
5-Bromo-3-chloro-2-methylpyridine is a chemical compound with the molecular formula C6H5BrClN . It is a white to yellow solid or liquid . It is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, bromination and chlorination of pyridine derivatives are common synthetic methods. For instance, 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis
The molecular weight of this compound is 206.47 g/mol . The InChI code is 1S/C6H5BrClN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 42.0 to 46.0 °C and a boiling point of 78 °C/3 mmHg . It should be stored under inert gas and in a well-ventilated place .科学的研究の応用
Catalytic Amination
One significant application of polyhalopyridines, including compounds similar to 5-Bromo-3-chloro-2-methylpyridine, is in the field of catalytic amination. For example, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields aminated pyridine products with high isolated yields and excellent chemoselectivity. This process demonstrates the potential of halogenated pyridines in synthesizing aminopyridines, which are valuable in various chemical syntheses and pharmaceutical applications (Ji, Li, & Bunnelle, 2003).
Synthesis of Metal-complexing Molecular Rods
Halogenated pyridines are also utilized in the preparation of metal-complexing molecular rods. Efficient syntheses of brominated and dibrominated bipyridines and bipyrimidines, achieved through Stille coupling and other reactions, underline the role of such compounds in creating complex molecular structures. These structures are useful in the development of materials for electronic and photonic applications, showcasing the versatility of halogenated pyridines in material science (Schwab, Fleischer, & Michl, 2002).
Halogen Atom Migration Studies
Studies on halogen atom migration in halogeno-derivatives of dihydroxypyridine, including compounds akin to this compound, provide insights into the reactivity and structural transformations of these molecules. Understanding the positional exchange of halogen atoms in such compounds is crucial for designing synthetic pathways in organic chemistry (Hertog & Schogt, 2010).
Chemoselective Functionalization
The chemoselective functionalization of halogenated pyridines, demonstrated by the selective amination and substitution reactions of 5-bromo-2-chloro-3-fluoropyridine, exemplifies the strategic use of these compounds in achieving specific molecular modifications. Such reactions are fundamental in the synthesis of complex organic molecules with desired functional groups, highlighting the importance of halogenated pyridines in organic synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Molecular Electronics and Photophysics
Halogenated pyridines, through modifications and complexation with metals, contribute to the study of molecular electronics and photophysics. The tuning of metal-to-ligand charge transfer (MLCT) excited-state lifetimes and spin states in iron(II) polypyridines, for instance, provides valuable information for the development of photonic devices and materials (Fatur, Shepard, Higgins, Shores, & Damrauer, 2017).
Safety and Hazards
将来の方向性
While specific future directions for 5-Bromo-3-chloro-2-methylpyridine were not found in the search results, brominated and chlorinated pyridines are often used as intermediates in the synthesis of various organic compounds, suggesting potential applications in organic synthesis and medicinal chemistry .
作用機序
Target of Action
Brominated and chlorinated pyridines are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Mode of Action
Brominated and chlorinated pyridines are generally used as intermediates in organic synthesis . They can participate in various reactions, including nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by another group .
Biochemical Pathways
It’s worth noting that brominated and chlorinated pyridines can be used in the synthesis of various bioactive compounds, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The physicochemical properties of a compound, such as its molecular weight, lipophilicity, and water solubility, can influence its pharmacokinetic properties .
Result of Action
As an intermediate in organic synthesis, it can contribute to the formation of various bioactive compounds, potentially exerting a wide range of biological effects .
Action Environment
The action, efficacy, and stability of 5-Bromo-3-chloro-2-methylpyridine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and away from heat sources to prevent degradation . Furthermore, it should be handled with appropriate protective equipment to avoid skin and eye irritation, as well as respiratory irritation .
特性
IUPAC Name |
5-bromo-3-chloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTECWFXSVDAANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652259 | |
| Record name | 5-Bromo-3-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914358-72-8 | |
| Record name | 5-Bromo-3-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1517578.png)

![2-[4-(3-Cyanopropoxy)phenyl]acetic acid](/img/structure/B1517581.png)


![4-[4-(Aminomethyl)phenyl]piperazin-2-one](/img/structure/B1517584.png)


amine](/img/structure/B1517589.png)



